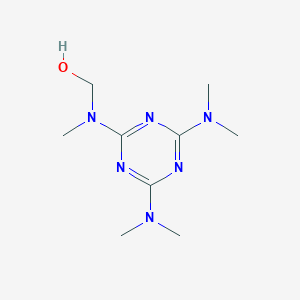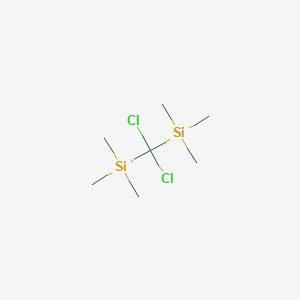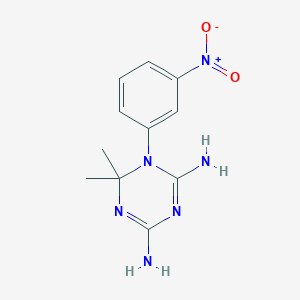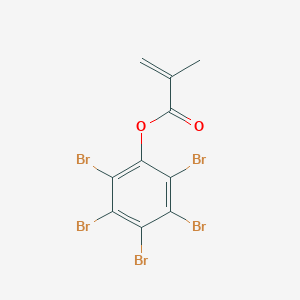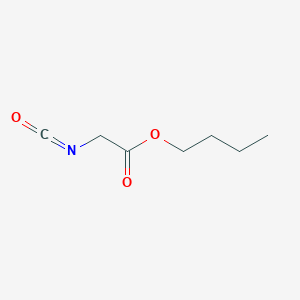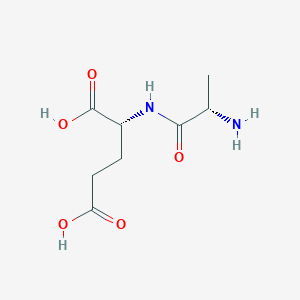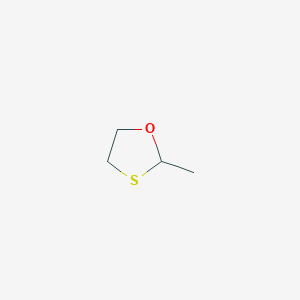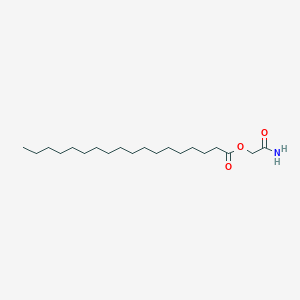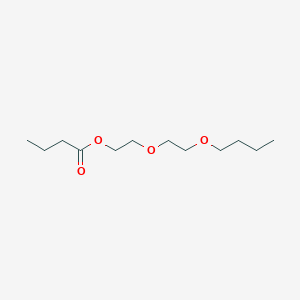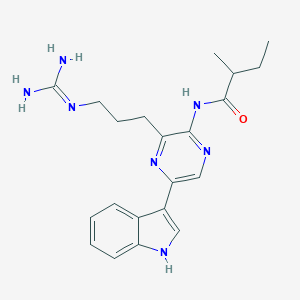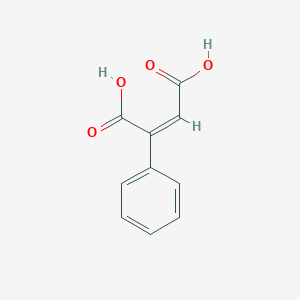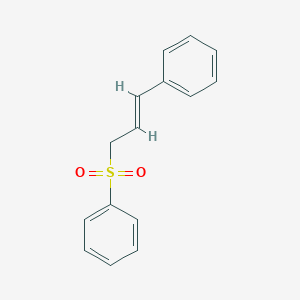
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane is a compound that falls within the broader class of organosulfur compounds, which are characterized by the presence of carbon-sulfur bonds. The specific compound mentioned is not directly studied in the provided papers, but the papers do discuss related sulfane compounds and their properties, which can provide insights into the behavior of similar organosulfur compounds.
Synthesis Analysis
The synthesis of related spiro-lambda^4-sulfanes and their derivatives is discussed in the papers. For instance, optically active naphthyl-phenyl-bis(acyloxy)spiro-lambda^4-sulfanes were prepared from sulfoxide dicarboxylic acid precursors with acetic anhydride . Aryl (methylaminocarbonylaryl) sulfides were converted to diaryl(acylamino)(chloro)-lambda^4-sulfanes or the corresponding diaryl(acylamino)sulfonium chlorides using t-BuOCl . These methods suggest that the synthesis of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would likely involve similar strategies, such as the use of appropriate sulfide precursors and electrophilic chlorination agents.
Molecular Structure Analysis
The molecular structure of spiro-lambda^4-sulfanes and related compounds has been elucidated using various spectroscopic techniques. For example, CD spectroscopy was used to determine the absolute configurations of spiro-lambda^4-sulfanes and related sulfonium salts . NMR data indicated that chloro-lambda^4-sulfanes and sulfonium salts assume a skew conformation, with the possibility of equatorial or axial close contacts influencing the conformation . These findings suggest that the molecular structure of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also exhibit specific conformational features influenced by the substituents on the phenyl rings.
Chemical Reactions Analysis
The hydrolysis reactions of various spiro-lambda^4-sulfanes and sulfonium salts have been studied, providing insights into the chemical reactivity of these compounds. Kinetic studies have shown that hydrolysis leads to sulfoxides and is influenced by factors such as solvent polarity, substituent effects, and the presence of acids or bases . The hydrolysis of alkoxy(aryl)(phenyl)-lambda^6-sulfanenitriles was found to follow pseudo-first-order kinetics, with the rate depending on the structure of the alkyl group and the pH of the solution . These studies suggest that dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also undergo hydrolysis under certain conditions, potentially leading to sulfoxides or other hydrolysis products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro-lambda^4-sulfanes and related compounds are influenced by their molecular structure and the nature of their substituents. The kinetic and equilibrium studies of these compounds provide information on their stability and reactivity in different media . For example, the equilibrium between diarylbis(acylamino)spiro-lambda^4-sulfanes and acylaminosulfonium salts is influenced by the acidity of the solvent . The reactivity of sulfonium salts is also affected by the size of the hetero ring, with five-membered rings being more reactive than six-membered ones . These findings can be extrapolated to predict the behavior of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane in various environments.
科学的研究の応用
Binary Systems with Anti-mycobacterial Drugs : A study by Boldescu et al. (2012) explored the physicochemical characterization of a potential anti-mycobacterial drug, a 1,3,4-oxadiazole derivative named DIOX, with β-cyclodextrin (βCD). The research suggested intermolecular interaction between DIOX and βCD, potentially forming a three-molecular inclusion complex, highlighting the compound's potential in drug delivery systems (Boldescu et al., 2012).
Chemiluminescence in Bicyclic Dioxetanes : Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and examined their base-induced chemiluminescence. This research highlights the use of such compounds in the development of light-emitting materials and their potential applications in chemical analysis and biosensing technologies (Watanabe et al., 2010).
Catalysis in Organic Synthesis : Safaei‐Ghomi et al. (2017) discussed the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst in the synthesis of certain organic compounds. This showcases the application of such compounds in catalyzing organic reactions, which is crucial in pharmaceutical synthesis and material science (Safaei‐Ghomi et al., 2017).
Recyclable Catalyst for Synthesis : Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research points to the environmental benefits of using recyclable catalysts in chemical synthesis, reducing waste and improving efficiency (Tayebi et al., 2011).
Antileukotrienic Agents : Jampílek et al. (2004) synthesized compounds including (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid for potential use as antileukotrienic drugs. The study highlights the therapeutic applications of such compounds in treating conditions like asthma and allergies (Jampílek et al., 2004).
特性
IUPAC Name |
[(E)-3-(benzenesulfonyl)prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQCRQDXFVJPL-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


